Cyclopropyl-(3-iodo-benzyl)-methyl-amine
CAS No.: 856252-60-3
Cat. No.: VC8140748
Molecular Formula: C11H14IN
Molecular Weight: 287.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 856252-60-3 |
|---|---|
| Molecular Formula | C11H14IN |
| Molecular Weight | 287.14 g/mol |
| IUPAC Name | N-[(3-iodophenyl)methyl]-N-methylcyclopropanamine |
| Standard InChI | InChI=1S/C11H14IN/c1-13(11-5-6-11)8-9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3 |
| Standard InChI Key | XAQFPIGRQDSIAZ-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC(=CC=C1)I)C2CC2 |
| Canonical SMILES | CN(CC1=CC(=CC=C1)I)C2CC2 |
Introduction
Chemical Structure and Nomenclature
Cyclopropyl-(3-iodo-benzyl)-methyl-amine features a cyclopropane ring attached to a methylamine group, which is further connected to a 3-iodobenzyl moiety. Its IUPAC name is N-[(3-iodophenyl)methyl]-N-methylcyclopropanamine, and it is represented by the molecular formula C₁₁H₁₄IN with a molecular weight of 287.14 g/mol .
| Property | Value |
|---|---|
| CAS Number | 856252-60-3 |
| SMILES | CN(CC1=CC(=CC=C1)I)C2CC2 |
| InChIKey | XAQFPIGRQDSIAZ-UHFFFAOYSA-N |
| PubChem CID | 21107263 |
The cyclopropane ring contributes to its strained geometry, while the 3-iodobenzyl group introduces a site for potential cross-coupling reactions .
Synthesis and Chemical Reactivity
Key Reactivity Insights
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Cyclopropane Ring: Strain-associated reactivity may facilitate ring-opening reactions under specific conditions (e.g., acid catalysis) .
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Iodine Substituent: The 3-iodobenzyl group is susceptible to electrophilic substitution or metal-catalyzed cross-couplings, making it a versatile synthetic handle .
Physical Properties and Spectroscopic Data
Limited experimental data are available, but computational predictions and analogs provide insights:
Applications in Medicinal Chemistry
Drug Discovery Intermediates
The iodine substituent positions the compound as a precursor for:
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Suzuki Coupling: Introduction of aryl or heteroaryl groups to modulate pharmacokinetic properties .
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Buchwald-Hartwig Amination: Installation of nitrogen-containing groups for enhanced target binding .
Research Gaps and Future Directions
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Biological Profiling: Systematic evaluation of receptor binding and enzyme inhibition.
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Synthetic Optimization: Development of scalable routes for industrial production.
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Structure-Optimization: Exploration of substituent effects on cyclopropane and benzyl groups.
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